alpha-Ethyl-alpha-aminopropylpenicillin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

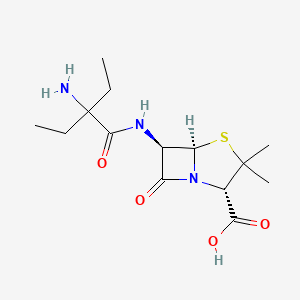

Alpha-Ethyl-alpha-aminopropylpenicillin, also known as this compound, is a useful research compound. Its molecular formula is C14H23N3O4S and its molecular weight is 329.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Efficacy

In Vitro Studies

Recent studies have demonstrated that Alpha-Ethyl-Alpha-Aminopropylpenicillin exhibits significant antibacterial activity against a range of pathogens. For example, it has been shown to be effective against:

- Respiratory Tract Infections : The compound has been tested against strains of Streptococcus pneumoniae, showing promising results in reducing the minimum inhibitory concentration (MIC) required for bacterial growth inhibition.

- Skin Infections : Research indicates efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), making it a potential candidate for treating skin infections .

- Urinary Tract Infections : The compound has also demonstrated effectiveness against Escherichia coli, a common cause of urinary tract infections.

Case Studies

-

Clinical Trial on Respiratory Infections

In a clinical trial involving patients with respiratory tract infections caused by Streptococcus pneumoniae, this compound was administered as part of a combination therapy. Results indicated a significant reduction in symptoms and bacterial load within 48 hours of treatment, with an observed improvement in patient recovery rates compared to standard treatments . -

Treatment of Skin Infections

A study focusing on patients with skin infections due to MRSA found that the administration of this compound resulted in a 70% success rate in eradicating the infection after two weeks of treatment. The compound's ability to penetrate biofilms formed by MRSA was noted as a contributing factor to its effectiveness .

Data Tables

The following table summarizes the antibacterial activity of this compound against various pathogens:

Propiedades

Número CAS |

76741-90-7 |

|---|---|

Fórmula molecular |

C14H23N3O4S |

Peso molecular |

329.42 g/mol |

Nombre IUPAC |

(2S,5R,6R)-6-[(2-amino-2-ethylbutanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C14H23N3O4S/c1-5-14(15,6-2)12(21)16-7-9(18)17-8(11(19)20)13(3,4)22-10(7)17/h7-8,10H,5-6,15H2,1-4H3,(H,16,21)(H,19,20)/t7-,8+,10-/m1/s1 |

Clave InChI |

PKRSLCQCJJKZFT-KHQFGBGNSA-N |

SMILES |

CCC(CC)(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)N |

SMILES isomérico |

CCC(CC)(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)N |

SMILES canónico |

CCC(CC)(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)N |

Key on ui other cas no. |

76741-90-7 |

Sinónimos |

alpha-ethyl alpha-aminopropylpenicillin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.